(R)-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:
Esterification: Formation of the benzoate ester.
Tetrahydrofuran Ring Formation: Incorporation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The benzoate ester and tetrahydrofuran ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can modify the ester and ring structures.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, while the tetrahydrofuran ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate
- 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine
- 3-(3-Bromo-5-fluorophenoxy)tetrahydrofuran
Uniqueness
®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the tert-butyl group adds steric hindrance, influencing its chemical behavior and interactions.
Eigenschaften
Molekularformel |
C15H19BrO4 |
---|---|
Molekulargewicht |
343.21 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate |
InChI |
InChI=1S/C15H19BrO4/c1-15(2,3)20-14(17)10-6-11(16)8-13(7-10)19-12-4-5-18-9-12/h6-8,12H,4-5,9H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
PTRLBMZLMPYQJO-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.